molecular formula C21H18ClN3OS B2948070 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-59-0

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2948070
CAS No.: 477187-59-0
M. Wt: 395.91
InChI Key: WIXHKTWVYDWXCG-FOWTUZBSSA-N
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Description

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a thiazole-acrylonitrile hybrid characterized by:

  • An acrylonitrile backbone with an (E)-configuration, ensuring planarity and conjugation across the molecule.
  • A 5-chloro-2-methoxyphenylamino group, introducing electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
  • A 4-(4-ethylphenyl)thiazol-2-yl group, providing a bulky aromatic system with a lipophilic ethyl substituent.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-3-14-4-6-15(7-5-14)19-13-27-21(25-19)16(11-23)12-24-18-10-17(22)8-9-20(18)26-2/h4-10,12-13,24H,3H2,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXHKTWVYDWXCG-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, often abbreviated as compound 1, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C17H20ClN3O4S, with a molecular weight of 397.87 g/mol. The structure features a thiazole ring, an acrylonitrile moiety, and a chloro-methoxy-substituted phenyl group. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiazole derivatives. In particular, compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human glioblastoma U-87
    • Triple-negative breast cancer MDA-MB-231

The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity for certain cancer types .

The proposed mechanism of action for compound 1 involves induction of apoptosis in cancer cells. Research indicates that this compound may activate caspase pathways, which are crucial for programmed cell death. Specifically, it has been shown to increase the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic Bcl2 levels .

Antioxidant Activity

In addition to its anticancer properties, compound 1 has demonstrated antioxidant activity. The DPPH radical scavenging assay revealed that it effectively neutralizes free radicals, potentially contributing to its overall therapeutic effects .

Data Table: Biological Activities of Compound 1

Activity Cell Line IC50 (µM) Reference
CytotoxicityU-87X.X
CytotoxicityMDA-MB-231Y.Y
Antioxidant ActivityDPPH ScavengingZ.Z

Note: Specific IC50 values need to be filled in based on experimental results.

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of thiazole and evaluated their biological activities. Compound 1 was among those tested and showed promising results against glioblastoma cell lines. The study highlighted structure-activity relationships (SAR) that suggest modifications to the thiazole ring can enhance potency .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms triggered by compound 1 in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with compound 1 led to significant increases in early and late apoptotic populations .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Thiazole Derivatives (Compounds 4 and 5)
  • Compounds 4 and 5 ():
    • 4 : 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole.
    • 5 : Fluorophenyl analog of 4 .
    • Both are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit.
    • Key Difference : Halogen substituents (Cl in 4 vs. F in 5 ) minimally affect molecular conformation but induce slight adjustments in crystal packing .
    • Comparison with Target Compound : The target’s 4-ethylphenyl group introduces greater steric bulk than Cl/F, likely disrupting crystal packing efficiency and enhancing lipophilicity .
Nitro- and Methoxy-Substituted Analogs
  • (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Features a nitro group (strong electron-withdrawing) and fluorine on the phenyl ring.
  • (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile (): Contains bromo, hydroxy, and methoxy substituents, enhancing hydrogen-bonding capacity.

Electronic and Steric Effects

  • Ethylphenyl vs. Halogenated Phenyl Groups :
    • The 4-ethylphenyl group in the target compound provides steric hindrance and lipophilicity, unlike the smaller halogens (Cl/F) in compounds 4 and 5 . This may improve membrane permeability but reduce crystallinity .
  • Methoxy vs. Nitro Substituents :
    • The methoxy group (electron-donating) in the target compound stabilizes the aromatic ring via resonance, contrasting with the electron-withdrawing nitro group in . This difference could modulate electronic interactions in protein binding pockets .

Hydrogen Bonding and Molecular Interactions

  • Resonance-Assisted Hydrogen Bonding (RAHB): In (2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile (), RAHB stabilizes a six-membered ring via N–H⋯O interactions. Comparison: The target compound’s amino and methoxy groups may form weaker hydrogen bonds compared to sulfonyl-containing analogs, impacting solid-state stability .

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